molecular formula C17H19NO3 B275855 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid

4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid

Cat. No. B275855
M. Wt: 285.34 g/mol
InChI Key: BOUQTXGGXCQIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid, also known as Mepivacaine, is a local anesthetic that is commonly used in dental and surgical procedures. It belongs to the class of amide-type local anesthetics and is used for its ability to block nerve impulses and reduce pain.

Mechanism of Action

4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses and reduces pain. It also inhibits the release of inflammatory mediators, such as prostaglandins, which further reduces pain and inflammation.
Biochemical and Physiological Effects:
4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has been shown to have minimal systemic toxicity and is rapidly metabolized by the liver. It has a shorter duration of action compared to other local anesthetics, such as lidocaine and bupivacaine. 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has been shown to have a lower risk of causing allergic reactions compared to other local anesthetics.

Advantages and Limitations for Lab Experiments

4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other local anesthetics. It has a shorter duration of action, which allows for more precise timing of experiments. However, 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has limitations in that it may not be suitable for all types of experiments and may have different effects in different animal models.

Future Directions

Future research on 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid could focus on its potential use in the treatment of chronic pain and neuropathic pain. It could also investigate the mechanism of action of 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid in more detail and explore the possibility of developing more potent and selective sodium channel blockers. Additionally, research could investigate the long-term effects of 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid use and its potential for causing neurotoxicity.
In conclusion, 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid is a local anesthetic that has been extensively studied for its use in dental and surgical procedures. It works by blocking sodium channels in nerve cells and inhibiting the release of inflammatory mediators. 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has several advantages for use in laboratory experiments, but also has limitations. Future research on 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid could focus on its potential use in the treatment of chronic pain and neuropathic pain, its mechanism of action, and its long-term effects.

Synthesis Methods

4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid can be synthesized through several methods, including the reaction of 4-chlorobenzoic acid with 1-methyl-piperidine, followed by the addition of 4-methoxyphenylethylamine. Another method involves the reaction of 4-methoxyphenylethylamine with 4-(methylamino)benzoic acid. Both methods result in the formation of 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid, which can be purified through recrystallization.

Scientific Research Applications

4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has been extensively studied for its use as a local anesthetic in dental and surgical procedures. It has also been investigated for its potential use in the treatment of chronic pain and neuropathic pain. Research has shown that 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid is effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain.

properties

Product Name

4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-[[2-(4-methoxyphenyl)ethylamino]methyl]benzoic acid

InChI

InChI=1S/C17H19NO3/c1-21-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(7-3-14)17(19)20/h2-9,18H,10-12H2,1H3,(H,19,20)

InChI Key

BOUQTXGGXCQIQZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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